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molecular formula C11H9F3O B8685723 2-Methyl-4-(2,3,4-trifluorophenyl)but-3-yn-2-ol CAS No. 819861-95-5

2-Methyl-4-(2,3,4-trifluorophenyl)but-3-yn-2-ol

Cat. No. B8685723
M. Wt: 214.18 g/mol
InChI Key: FURBUXXQAGTUPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07226644B2

Procedure details

Under nitrogen replacement, 247 g of 2,3,4-trifluorobromobenzene was dissolved in 740 ml of DMF, into which 247 mL of triethylamine, 3.7 g of tetrakistriphenylphosphine palladium (0), and 4.4 g of copper iodide (I) were added, and heated to 70° C. To this, 108 g of 3-methyl-1-butyne-3-ol was added dropwise for 1 hour, and the mixutre was then stirred for 2 hours at room temperature, for 1 hour at 50° C., for 30 minutes at 60° C., and for 2 hours at 80° C. Then, 500 mL of water was added and cooled to room temperature, to which 200 mL of concentrated hydrochloric acid was added. After this was extracted twice using ethyl acetate, the extract and the organic layer were mixed together, washed using water and a saturated saline solution in that order, and dried using anhydrous magnesium sulfate. After the solvent was evaporated under a reduced pressure, the residue was purified by distillation under a reduced pressure (78 to 84° C./0.65 to 0.70 mmHg) to obtain 229 g of 1-(3-methyl-3-hydroxy-1-butynyl)-2,3,4-trifluorobenzene as a yellow solid.
Quantity
247 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine palladium (0)
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
740 mL
Type
solvent
Reaction Step One
Quantity
247 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
catalyst
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[CH:5]=[CH:4][C:3]=1Br.[CH3:11][C:12]([OH:16])([CH3:15])[C:13]#[CH:14].O.Cl>CN(C=O)C.C(N(CC)CC)C.[Cu](I)I>[CH3:11][C:12]([OH:16])([CH3:15])[C:13]#[C:14][C:3]1[CH:4]=[CH:5][C:6]([F:9])=[C:7]([F:8])[C:2]=1[F:1]

Inputs

Step One
Name
Quantity
247 g
Type
reactant
Smiles
FC1=C(C=CC(=C1F)F)Br
Name
tetrakistriphenylphosphine palladium (0)
Quantity
3.7 g
Type
reactant
Smiles
Name
Quantity
740 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
247 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
4.4 g
Type
catalyst
Smiles
[Cu](I)I
Step Two
Name
Quantity
108 g
Type
reactant
Smiles
CC(C#C)(C)O
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixutre was then stirred for 2 hours at room temperature, for 1 hour at 50° C., for 30 minutes at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
WAIT
Type
WAIT
Details
for 2 hours at 80° C
Duration
2 h
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
After this was extracted twice using ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the extract
ADDITION
Type
ADDITION
Details
the organic layer were mixed together
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
a saturated saline solution in that order, and dried
CUSTOM
Type
CUSTOM
Details
After the solvent was evaporated under a reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was purified by distillation under a reduced pressure (78 to 84° C./0.65 to 0.70 mmHg)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C#CC1=C(C(=C(C=C1)F)F)F)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 229 g
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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